2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
The exact mass of the compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is 472.1335895 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-15-3-8-20(16(2)9-15)27-22(31)14-32-23-26-11-19(13-29)28(23)12-21(30)25-10-17-4-6-18(24)7-5-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAFUKYUUNOZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.93 g/mol. The structure features a chlorophenyl group, an imidazole ring, and a sulfanyl linkage, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group is also associated with enhanced antibacterial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. It is believed to interact effectively with key enzymes involved in metabolic pathways. For example, similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission . The sulfanyl group may enhance binding affinity to these enzymes through specific molecular interactions.
Anticancer Properties
Emerging research suggests that compounds containing imidazole and sulfanyl moieties may exhibit anticancer activity by inducing apoptosis in cancer cells. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines . The mechanism of action may involve the disruption of cellular signaling pathways essential for cancer cell survival.
Case Studies
- Antibacterial Screening : A series of synthesized compounds similar to the target molecule were tested against Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong antibacterial activity, suggesting that the target compound may possess comparable efficacy .
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies revealed that certain derivatives exhibited strong interactions with BSA, indicating potential for drug delivery applications .
- Anticancer Activity : In vitro studies on analogs of the target compound showed significant inhibition of proliferation in breast cancer cell lines, highlighting its potential as a therapeutic agent against cancer .
The proposed mechanisms by which 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and cancer cell metabolism.
- Induction of Apoptosis : By disrupting cellular signaling pathways, it may trigger programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that imidazole-containing compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
